molecular formula C21H24ClNO B601788 Cyproheptadine hydrochloride monohydrate CAS No. 6032-06-0

Cyproheptadine hydrochloride monohydrate

Cat. No.: B601788
CAS No.: 6032-06-0
M. Wt: 341.9 g/mol
InChI Key: PFQPCBUPUOPHGM-UHFFFAOYSA-N
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Scientific Research Applications

Cyproheptadine hydrochloride monohydrate has a wide range of scientific research applications:

Mechanism of Action

Cyproheptadine is a serotonin and histamine antagonist with anticholinergic and sedative effects . It appears to exert its effects by competing with free histamine and serotonin for binding at their respective receptors .

Safety and Hazards

Cyproheptadine may cause serious side effects. Stop using cyproheptadine and call your doctor at once if you have: a light-headed feeling, like you might pass out; tremor, seizure (convulsions); confusion, hallucinations; little or no urination; fast or pounding heartbeats; easy bruising or bleeding; ringing in your ears; or pale or yellowed skin, dark colored urine, fever, weakness . It should not be used in newborn or premature infants, nursing mothers, and also if patient have been affected by narrow-angle glaucoma, a peptic ulcer, an enlarged prostate or bladder, stomach or bowel blockage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyproheptadine hydrochloride involves several steps. Initially, 1-methyl-4-chloropiperidine reacts with magnesium in tetrahydrofuran to form 1-methyl-4-chloropiperidine magnesium chloride. This intermediate then reacts with dibenzo[a,e]cycloheptatriene-5-ketone to produce 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatriene)piperidine. The final product, cyproheptadine hydrochloride, is obtained by treating this intermediate with glacial acetic acid, hydrogen chloride gas, and acetic anhydride .

Industrial Production Methods: The industrial production of cyproheptadine hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of organic solvents and controlled reaction conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyproheptadine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of cyproheptadine hydrochloride, which may have different pharmacological properties .

Properties

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH.H2O/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;;/h2-11H,12-15H2,1H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQPCBUPUOPHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41354-29-4, 6032-06-0
Record name Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-, hydrochloride, hydrate (2:2:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41354-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyproheptadine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYPROHEPTADINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43106T5KXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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